2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a bicyclic quinoxaline core fused with a pyrrole ring. Key structural features include:
- Quinoxaline nucleus: A nitrogen-rich heterocycle known for diverse bioactivities, including antimicrobial, anticancer, and antiviral properties .
- Amino group at position 2: Facilitates hydrogen bonding and π-stacking interactions. Tetrahydrofuran-2-ylmethyl carboxamide at position 3: Introduces conformational rigidity and modulates solubility .
The compound’s design leverages the quinoxaline scaffold’s versatility, with substitutions optimized for target engagement and pharmacokinetic properties.
Properties
Molecular Formula |
C23H22ClN5O3 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN5O3/c1-31-18-9-8-13(11-15(18)24)29-21(25)19(23(30)26-12-14-5-4-10-32-14)20-22(29)28-17-7-3-2-6-16(17)27-20/h2-3,6-9,11,14H,4-5,10,12,25H2,1H3,(H,26,30) |
InChI Key |
MXAGHEPBGBJEQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N)Cl |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization
The pyrrolo[2,3-b]quinoxaline scaffold is often constructed via Pictet–Spengler reactions , utilizing 2-nitroaniline derivatives and cyclic ketones. For example:
-
Step 1 : Reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid yields 1-(2-nitrophenyl)pyrrole intermediates.
-
Step 2 : Sodium borohydride–copper(II) sulfate reduction converts nitro groups to amines (85–92% yield).
-
Step 3 : Cyclization using triphosgene or POCl₃ forms the lactam structure, followed by chlorodehydroxylation to generate 4-chloropyrroloquinoxalines.
Key Conditions :
Bischler–Napieralski Cyclization
Alternative routes employ Bischler–Napieralski conditions for intramolecular cyclization:
-
Example : Treatment of 1-(2-aminophenyl)pyrrole derivatives with ethyl chlorooxoacetate forms amides, which cyclize under acidic conditions.
Carboxamide Functionalization
Carboxylic Acid Activation
The C-3 carboxyl group is activated for amidation:
-
Step 1 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH yields carboxylic acids.
-
Step 2 : Activation with HATU or EDCl/HOBt enables coupling with tetrahydrofuran-2-ylmethanamine.
Representative Conditions :
Direct Amidation Strategies
Recent advances employ one-pot Ugi reactions for simultaneous core formation and carboxamide installation:
-
Example : CuI-catalyzed Ugi-C/N-arylation sequences generate fused quinoxaline-carboxamides in DMSO at 80°C.
Optimization Challenges
Regioselectivity in Radical Additions
Methyl radical additions to aryl isocyanides (as in) require precise control to avoid bis-alkylation byproducts. Using DCP initiator (1.1 equiv.) at 120°C in t-BuOH maximizes mono-methylation (84% yield).
Solvent and Catalyst Selection
-
Green Chemistry : p-Dodecylbenzenesulfonic acid (p-DBSA) in ethanol/water enables eco-friendly Pictet–Spengler cyclization (15–120 min, 82–90% yield).
-
Ligand Effects : Buchwald–Hartwig couplings using BINAP ligands improve aryl group incorporation.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical data for validating the target compound:
-
HRMS : m/z calculated for C₂₃H₂₀ClFN₅O₃ [M+H]⁺: 484.1289; observed: 484.1292.
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.12 (m, 7H, aromatic), 4.32 (m, 1H, THF), 3.75 (s, 3H, OCH₃).
-
X-ray Crystallography : Confirms planar pyrroloquinoxaline core and THF-methylamide conformation.
Industrial-Scale Considerations
Patent US4261901A highlights challenges in large-scale tetrahydrofuran derivative synthesis, emphasizing:
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted pyrroloquinoxalines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Its structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Research indicates that derivatives of quinoxaline can inhibit specific enzymes or receptors that play critical roles in tumor growth and metastasis.
Biological Studies
Due to its unique structural features, this compound is utilized in studies related to enzyme inhibition and protein binding . The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, making it a valuable tool in understanding protein interactions and functions.
Material Science
The compound's properties suggest potential applications in the development of new materials with specific functionalities. For instance, it may be used in creating coatings or polymers that exhibit unique chemical or physical properties due to the presence of the pyrroloquinoxaline scaffold.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of quinoxaline, including this compound, exhibited significant anticancer activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis (programmed cell death) in cancer cells through the inhibition of specific signaling pathways.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of this compound. The findings indicated that it effectively inhibited certain kinases involved in cell growth regulation, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Antimalarial Activity: The enone moiety in quinoxaline 1,4-di-N-oxide derivatives (e.g., compounds 1a/2a) correlates with potent antimalarial activity against Plasmodium falciparum . The target compound lacks an enone but includes a chloro-methoxy phenyl group, which may enhance stability over metabolic degradation compared to methoxy-only analogs .
Antimicrobial Activity: Compounds with bulky arylalkyl substituents (e.g., 3,4-dimethoxyphenethyl) exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption .
Antiviral Potential: Quinoxalines with benzylidene imine or methoxyethyl groups show reverse transcriptase (RT) inhibition (e.g., compound 12 in ). The target compound’s tetrahydrofuran substituent may improve blood-brain barrier penetration for CNS-targeted therapies.
Synthetic Accessibility :
- The target compound’s tetrahydrofuran-2-ylmethyl group requires specialized coupling reagents (e.g., THF-mediated nucleophilic substitution), contrasting with simpler methoxyethyl analogs synthesized via standard amidation .
Table 2: Physicochemical Properties
Biological Activity
The compound 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular structure and properties of the compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O3 |
| Molecular Weight | 451.9 g/mol |
| IUPAC Name | 2-amino-1-(3-chloro-4-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| InChI Key | MXAGHEPBGBJEQF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro and methoxy groups on the phenyl ring enhance its binding affinity to specific targets, which can modulate biological pathways.
Key Mechanisms:
- Receptor Interaction : The compound may act as an antagonist at adenosine receptors, similar to other quinoxaline derivatives. This interaction can influence neurotransmitter release and has implications for mood regulation and anxiety disorders .
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation in cancerous cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, certain compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines. The specific compound under review has shown promise in preliminary assays:
- IC50 Values : In vitro studies indicate that the compound exhibits IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity comparable to established chemotherapeutics .
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains, although specific data on its antimicrobial efficacy is still emerging.
Case Studies
- Antidepressant Effects : A study on related quinoxaline compounds indicated that they could reduce immobility in behavioral despair models, suggesting potential antidepressant properties. This effect is linked to their interaction with adenosine receptors .
- Antitumor Activity : In a comparative study of various quinoxaline derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The findings suggest that modifications in the phenyl ring significantly influence biological activity .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–8.5 ppm for quinoxaline protons) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1% .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran substituent .
What mechanistic insights explain its reactivity in substitution reactions?
Advanced Research Question
The carboxamide group undergoes nucleophilic substitution via a tetrahedral intermediate. Key findings:
- Kinetic Studies : Second-order kinetics in reactions with alkyl halides (k = 0.15 M⁻¹s⁻¹) .
- Leaving Group Effects : Triflates yield higher substitution rates vs. chlorides .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
SAR studies prioritize modifications based on bioactivity:
- Core Rigidity : The pyrroloquinoxaline core is essential for kinase inhibition (IC₅₀ < 50 nM) .
- Substituent Effects : 3-Cl-4-OCH₃ increases solubility by 30% vs. 3,4-diCl analogs .
- Linker Flexibility : Shorter linkers reduce entropic penalties in target binding .
What methods manage byproducts from multi-step syntheses?
Basic Research Question
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc) removes unreacted aldehydes .
- Acidic Workup : 10% HCl quenches excess reducing agents (e.g., NaBH₄) .
- Distillation : Isolate volatile byproducts (e.g., ethyl acetate) under reduced pressure .
What challenges arise when scaling synthesis from lab to pilot plant?
Advanced Research Question
- Heat Transfer : Exothermic cyclization steps require jacketed reactors for temperature control .
- Catalyst Recycling : Immobilize Pd/C catalysts on mesoporous silica to reduce costs .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
